![molecular formula C10H17NO3Si B15167749 3-[2-(Trimethoxysilyl)ethyl]pyridine CAS No. 347187-86-4](/img/structure/B15167749.png)
3-[2-(Trimethoxysilyl)ethyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(Trimethoxysilyl)ethyl]pyridine is an organosilicon compound with the molecular formula C10H17NO3Si. It is commonly used as a functional group conversion reagent in organic synthesis to modify the chemical properties of molecules. Additionally, it serves as a surface modifier to improve the wettability and adhesion of materials, making it valuable in coatings, adhesives, and dyes .
Méthodes De Préparation
The synthesis of 3-[2-(Trimethoxysilyl)ethyl]pyridine typically involves the reaction of 2-(2-pyridyl)ethylamine with trimethoxysilane under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a platinum complex, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 60-80°C and a reaction time of 12-24 hours .
Industrial production methods for this compound often involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through distillation or recrystallization to achieve the desired purity levels .
Analyse Des Réactions Chimiques
3-[2-(Trimethoxysilyl)ethyl]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced forms of the compound.
Common reagents and conditions used in these reactions include solvents like dichloromethane or toluene, and reaction temperatures ranging from room temperature to 100°C. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
3-[2-(Trimethoxysilyl)ethyl]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for functional group transformations and as a surface modifier to enhance material properties.
Biology: The compound is employed in the modification of biomolecules and surfaces to improve biocompatibility and adhesion in biomedical devices.
Medicine: It is used in the development of drug delivery systems and as a component in diagnostic assays.
Industry: The compound is utilized in the production of coatings, adhesives, and dyes to improve their performance and durability
Mécanisme D'action
The mechanism of action of 3-[2-(Trimethoxysilyl)ethyl]pyridine involves its ability to form covalent bonds with various substrates through the trimethoxysilyl group. This group can undergo hydrolysis to form silanol groups, which can then react with other functional groups on the substrate, leading to strong adhesion and modification of surface properties .
Comparaison Avec Des Composés Similaires
3-[2-(Trimethoxysilyl)ethyl]pyridine can be compared with other similar compounds, such as:
2-(2-Pyridyl)ethyltrimethoxysilane: Similar in structure but with different functional groups, leading to variations in reactivity and applications.
3-(Triethoxysilyl)propylamine: Another organosilicon compound with different alkoxy groups, used in similar applications but with different reactivity profiles
The uniqueness of this compound lies in its specific combination of the pyridine ring and trimethoxysilyl group, which provides distinct reactivity and surface modification capabilities .
Propriétés
Numéro CAS |
347187-86-4 |
|---|---|
Formule moléculaire |
C10H17NO3Si |
Poids moléculaire |
227.33 g/mol |
Nom IUPAC |
trimethoxy(2-pyridin-3-ylethyl)silane |
InChI |
InChI=1S/C10H17NO3Si/c1-12-15(13-2,14-3)8-6-10-5-4-7-11-9-10/h4-5,7,9H,6,8H2,1-3H3 |
Clé InChI |
HDITXGQJOIRGQN-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](CCC1=CN=CC=C1)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


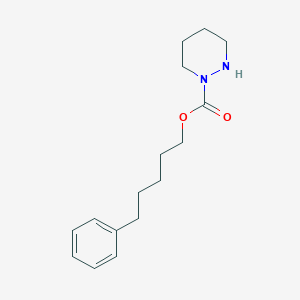
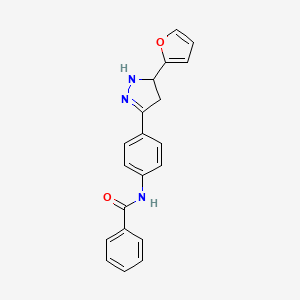
![(4R)-4-Methyl-4-[2-(thiophen-2-yl)ethenyl]-1,3-oxazolidin-2-one](/img/structure/B15167684.png)
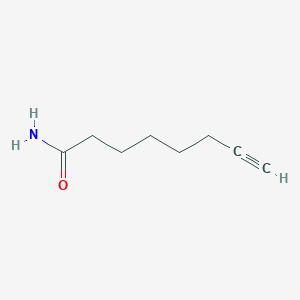
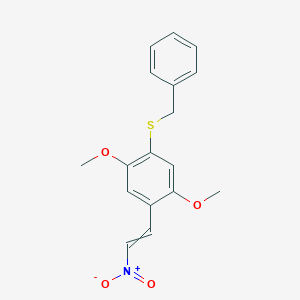
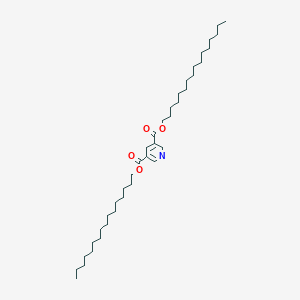
![6-Hydroxy-9-[2-methoxy-4-(pyrrolidine-1-carbonyl)phenyl]-3H-xanthen-3-one](/img/structure/B15167715.png)
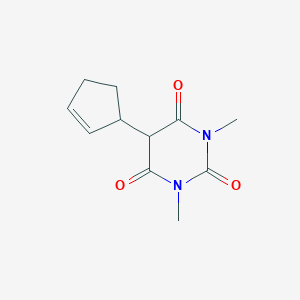
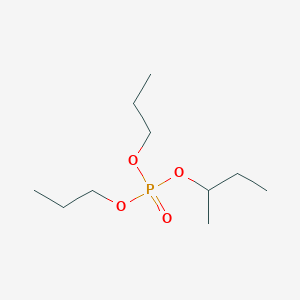
![1-[2-(4-Fluorophenyl)ethyl]-5-(hydroxymethyl)-1,3-dihydro-2H-imidazole-2-thione](/img/structure/B15167727.png)
![2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N-phenylacetamide](/img/structure/B15167736.png)

![[3-(Aminomethyl)-5-fluorophenyl]methanol](/img/structure/B15167743.png)
![3-bromo-N-[(4-cyanophenyl)methylideneamino]-4-methoxybenzamide](/img/structure/B15167751.png)
